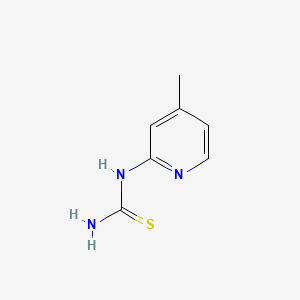

(4-Methyl-pyridin-2-yl)-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylpyridin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c1-5-2-3-9-6(4-5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLBLAKJCNRLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375003 | |

| Record name | (4-Methyl-pyridin-2-yl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21242-21-7 | |

| Record name | (4-Methyl-pyridin-2-yl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-METHYL-PYRIDIN-2-YL)THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Methyl-pyridin-2-yl)-thiourea synthesis protocol

An In-Depth Technical Guide to the Synthesis of (4-Methyl-pyridin-2-yl)-thiourea

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As your Senior Application Scientist, my objective is not merely to provide a recipe, but to impart a deep understanding of the synthetic strategy, the rationale behind each step, and the critical parameters for ensuring a successful, reproducible outcome. This document is designed for researchers, scientists, and drug development professionals who require a robust and well-validated methodology.

Introduction and Significance

Thiourea derivatives are a cornerstone in modern synthetic chemistry, renowned for their versatile applications as intermediates and as biologically active molecules themselves.[1][2] The unique N-C(S)-N scaffold allows for diverse structural modifications, leading to compounds with applications ranging from anticancer and antibacterial agents to corrosion inhibitors and analytical reagents.[3][4]

This compound (CAS: 21242-21-7) is a specific derivative that has been utilized as a precursor in the synthesis of more complex molecules, such as 2-aminothiazoles via the Hantzsch reaction.[5] Understanding its synthesis is fundamental for researchers looking to explore this chemical space for novel therapeutic agents or functional materials. This guide presents a field-proven protocol, emphasizing safety, efficiency, and mechanistic clarity.

Chemical and Physical Properties

A summary of the key identifiers and properties for the target compound is provided below.

| Property | Value | Source |

| IUPAC Name | (4-methylpyridin-2-yl)thiourea | [6][7] |

| CAS Number | 21242-21-7 | [8][9] |

| Molecular Formula | C₇H₉N₃S | [6][8][9] |

| Molecular Weight | 167.23 g/mol | [6][8][9] |

| Appearance | White to yellow crystals or powder | [7] |

| Melting Point | 211-220 °C | [7] |

Core Synthesis Principles and Mechanistic Overview

The formation of a thiourea derivative typically involves the reaction of an amine with a source of a thiocarbonyl group. The most common and direct approach is the reaction of an amine with an isothiocyanate.

Caption: General reaction mechanism for thiourea synthesis.

However, the most direct literature-validated protocol for this compound involves the deprotection of a precursor, 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea. This method is advantageous when the precursor is readily available, offering a high-yield final step. The reaction proceeds via a base-catalyzed hydrolysis of the amide bond of the benzoyl group, which is more labile than the thiourea linkage under these conditions.

Detailed Synthesis Protocol: Deprotection of a Benzoyl-Thiourea Precursor

This section details the established and validated protocol for synthesizing this compound from its N-benzoyl precursor.[5][8]

Materials and Equipment

| Reagent/Equipment | Specification | Purpose |

| 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea | N/A | Starting Material |

| Methanol (MeOH) | Anhydrous | Reaction Solvent |

| Sodium Hydroxide (NaOH) | 1 N Aqueous Solution | Catalyst/Reagent |

| Deionized Water | High Purity | Washing Agent |

| Phosphorus Pentoxide (P₂O₅) | Reagent Grade | Desiccant for drying |

| Round-bottom flask | Appropriate size | Reaction Vessel |

| Reflux Condenser | Standard taper | Prevent solvent loss |

| Magnetic Stirrer & Stir Bar | N/A | Homogenization |

| Heating Mantle | N/A | Heat Source |

| Buchner Funnel & Flask | N/A | Filtration |

| Vacuum Desiccator | N/A | Product Drying |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation : In a round-bottom flask equipped with a magnetic stir bar, create a suspension of 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea (2.00 g, 7.37 mmol) in 15 mL of methanol.[5][8]

-

Reagent Addition : To the stirred suspension, add 7.4 mL of a 1 N aqueous sodium hydroxide solution.

-

Reaction : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 1 hour.[5][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Isolation : After 1 hour, remove the heat source and allow the mixture to cool to room temperature. A white solid will precipitate out of the solution.

-

Filtration : Collect the white solid by vacuum filtration using a Buchner funnel.

-

Washing : Wash the filtered solid thoroughly with deionized water to remove any residual salts and impurities.

-

Drying : Place the purified solid in a vacuum desiccator containing phosphorus pentoxide (P₂O₅) and dry to a constant weight. This yields the final product, this compound.[8]

Quantitative Data and Yield

| Reagent | Mass/Volume | Moles | Molar Eq. |

| 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea | 2.00 g | 7.37 mmol | 1.0 |

| 1 N NaOH | 7.4 mL | 7.4 mmol | ~1.0 |

| Methanol | 15 mL | - | Solvent |

| Product Yield | 1.00 g | 5.98 mmol | 81% [8] |

Safety and Handling Precautions

Scientific integrity demands a rigorous approach to safety. Thiourea and its derivatives must be handled with care due to their inherent toxicological profiles.

-

Hazard Identification : Thiourea is harmful if swallowed, suspected of causing cancer, and suspected of damaging fertility or the unborn child.[10][11] It is also toxic to aquatic life with long-lasting effects.[10]

-

Engineering Controls : All manipulations of thiourea powder and reaction mixtures should be conducted within a certified chemical fume hood to minimize inhalation risk.[10][12]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety glasses or goggles.[12][13] If there is a risk of generating dust, respiratory protection should be used.[12]

-

Handling : Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the chemical.[10] Contaminated work clothes should not be taken home.[14]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents and strong acids.[12][14]

-

Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment.[10][11]

Conclusion

This guide provides a validated, high-yield protocol for the synthesis of this compound via the deprotection of its N-benzoyl precursor. By adhering to the detailed steps and integrating the crucial safety precautions, researchers can confidently and reproducibly prepare this valuable chemical intermediate. The causality behind the procedural choices—from the base-catalyzed hydrolysis mechanism to the specific work-up steps—has been explained to empower the user with a deeper, more authoritative understanding of the synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04965A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C7H9N3S | CID 2760059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(4-Methyl-2-pyridyl)thiourea, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. chemos.de [chemos.de]

- 11. nexchem.co.uk [nexchem.co.uk]

- 12. redox.com [redox.com]

- 13. nbinno.com [nbinno.com]

- 14. nj.gov [nj.gov]

synthesis of (4-Methyl-pyridin-2-yl)-thiourea and its derivatives

An In-depth Technical Guide to the Synthesis of (4-Methyl-pyridin-2-yl)-thiourea and its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound and its structurally diverse derivatives. Pyridine-containing thioureas are a class of compounds that have garnered significant attention in medicinal chemistry and drug development due to their wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind key procedural choices. We will explore the synthesis of the core scaffold, methods for derivatization, and the characterization of these compounds, grounded in authoritative scientific literature.

Introduction: The Significance of Pyridyl Thioureas

Thiourea derivatives (R¹R²N)(R³R⁴N)C=S are versatile structural motifs that serve as crucial intermediates in organic synthesis and as pharmacophores in medicinal chemistry.[4][5] The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the thione sulfur) allows these molecules to effectively interact with biological targets such as enzymes and receptors.[2] When integrated with a pyridine ring, a common heterocycle in pharmaceuticals, the resulting pyridyl thiourea scaffold offers a unique combination of electronic properties, solubility, and metabolic stability.

This compound serves as a foundational building block for creating libraries of novel compounds. By modifying substituents on either the pyridine ring or the terminal nitrogen of the thiourea moiety, chemists can systematically tune the molecule's physicochemical properties and biological activity to optimize potency and selectivity for specific therapeutic targets.[1][6] This guide will detail the practical synthesis of this core molecule and provide robust strategies for its derivatization.

Synthesis of the Core Scaffold: this compound

The most direct and reliable syntheses of N-monosubstituted thioureas, including the title compound, typically proceed through the reaction of a primary amine with an isothiocyanate or a precursor that generates it in situ. The primary starting material for our target molecule is 2-amino-4-methylpyridine, a commercially available reagent.

Key Starting Material: 2-Amino-4-methylpyridine

2-Amino-4-methylpyridine (also known as 2-amino-4-picoline) is a stable, crystalline solid that serves as the nucleophilic component in the thiourea formation. While readily available from commercial suppliers, various synthetic routes exist for its preparation, often involving multi-step processes starting from pyridine or picoline precursors.[7][8]

Synthetic Strategy: From Benzoyl Isothiocyanate Precursor

A well-documented and high-yielding method for preparing this compound involves the hydrolysis of an N-acyl thiourea precursor.[9][10] This two-step approach begins with the reaction of 2-amino-4-methylpyridine with benzoyl isothiocyanate, followed by a simple base-catalyzed hydrolysis to remove the benzoyl protecting group. This method is often preferred as benzoyl isothiocyanate is a stable, easy-to-handle solid, avoiding the use of more volatile or toxic isothiocyanates.

The overall workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[10]

Step 1: Synthesis of 1-Benzoyl-3-(4-methylpyridin-2-yl)thiourea

-

To a solution of benzoyl chloride (1.0 eq) in dry acetone, add potassium thiocyanate (KSCN, 1.1 eq).

-

Heat the mixture to reflux for 30-45 minutes to form benzoyl isothiocyanate in situ.

-

Cool the mixture and filter off the resulting potassium chloride (KCl) precipitate.

-

To the filtrate containing benzoyl isothiocyanate, add a solution of 2-amino-4-methylpyridine (1.0 eq) in acetone dropwise with stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours, during which the product will precipitate.

-

Collect the solid product by filtration, wash with cold acetone, and dry under vacuum.

Step 2: Synthesis of this compound (1)

-

Suspend the 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea (1.0 eq) from the previous step in methanol.

-

Add 1 N aqueous sodium hydroxide (NaOH, 1.5 eq) to the stirred suspension.[9]

-

Heat the mixture to reflux for 1 hour. The suspension will dissolve as the reaction proceeds.

-

Cool the reaction mixture to room temperature. A white solid will form.

-

Collect the precipitate by filtration, wash thoroughly with deionized water to remove salts, and dry over P₂O₅ in a vacuum desiccator.[9][10]

This procedure typically yields the final product in high purity (>80% yield).[9]

Synthesis of this compound Derivatives

The true utility of this scaffold lies in its potential for derivatization to generate analogues with diverse biological activities. The primary strategy involves reacting 2-amino-4-methylpyridine with a variety of substituted isothiocyanates.

General Reaction Mechanism

The formation of N,N'-disubstituted thioureas follows a straightforward nucleophilic addition mechanism. The amino group of the pyridine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate. A subsequent proton transfer results in the stable thiourea product.[11]

Caption: Mechanism of Thiourea Formation. (Note: Image placeholders would be replaced with actual chemical structures in a full implementation).

Synthesis of N'-Aryl and N'-Alkyl Derivatives

This is the most common derivatization strategy. By reacting 2-amino-4-methylpyridine with commercially available or custom-synthesized isothiocyanates (R-N=C=S), a wide array of derivatives can be produced.

Protocol: General Synthesis of N'-Substituted-(4-Methyl-pyridin-2-yl)-thioureas

-

Dissolve 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol, acetonitrile, or THF.

-

Add the desired isothiocyanate (e.g., phenyl isothiocyanate, ethyl isothiocyanate) (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture. The product often crystallizes directly from the solution.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether or hexane), and dry. Recrystallization from a solvent like ethanol may be performed for further purification.[12]

Preparation of Isothiocyanate Precursors

While many isothiocyanates are commercially available, custom synthesis is often necessary. A common and modern approach avoids the highly toxic thiophosgene by using carbon disulfide (CS₂).[13]

Protocol: One-Pot Synthesis of Isothiocyanates from Primary Amines

-

To a solution of the desired primary amine (R-NH₂, 1.0 eq) and a base such as DABCO or triethylamine (2.0 eq) in anhydrous THF, add carbon disulfide (CS₂, 1.2-1.5 eq) dropwise.[14]

-

Stir the mixture at room temperature until TLC analysis indicates the complete formation of the intermediate dithiocarbamate salt.

-

Add a desulfurizing agent. A common choice is a solution of iron(III) chloride (FeCl₃·6H₂O, 2.0 eq) in water, which is added rapidly.[14] Other reagents like tosyl chloride or cyanuric chloride can also be used.[15][16]

-

Continue stirring for 1 hour.

-

Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate), washing with water, drying over MgSO₄, and concentrating under reduced pressure to yield the crude isothiocyanate, which can be used directly or purified by chromatography.

Structural Characterization

The synthesized compounds must be rigorously characterized to confirm their structure and purity. The following table summarizes typical spectroscopic data for the parent compound, this compound.

| Compound | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Mass Spec (m/z) |

| This compound | 170-172[10] | 9.55 (s, 1H, NH), 9.45 (s, 2H, NH₂), 8.10 (d, 1H, Py-H6), 7.20 (s, 1H, Py-H3), 6.80 (d, 1H, Py-H5), 2.30 (s, 3H, CH₃)[10] | 181.5 (C=S), 154.0 (Py-C2), 148.5 (Py-C4), 147.0 (Py-C6), 120.0 (Py-C5), 115.0 (Py-C3), 20.5 (CH₃)[10] | 168.06 [M+H]⁺[17] |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Biological Activity and Applications

Derivatives of pyridyl thiourea have demonstrated a remarkable range of biological activities, establishing them as privileged scaffolds in drug discovery.

-

Anticancer Activity: Many pyridyl thiourea derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanism often involves the inhibition of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[1] Some derivatives have shown higher activity than standard chemotherapy drugs like Doxorubicin in certain cell lines.[2]

-

Neuroprotective Effects: Certain pyridyl and pyrazinyl thiourea derivatives have been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease. They have been shown to protect against β-amyloid-induced toxicity by preventing the opening of the mitochondrial permeability transition pore (mPTP).[18]

-

Enzyme Inhibition: The thiourea moiety can effectively coordinate with metal ions in enzyme active sites. This has led to the development of pyridyl thioureas as inhibitors of various enzymes, including cholinesterases, which are targets in Alzheimer's therapy.[19]

-

Antimicrobial and Antiviral Activity: The scaffold has also been explored for developing agents against various pathogens, including bacteria, fungi, and viruses like HIV.[3][19]

Conclusion

The is a robust and versatile process, accessible through well-established organic chemistry protocols. The core compound can be reliably prepared via the hydrolysis of an N-acyl precursor, while a vast chemical space of derivatives can be explored by reacting 2-amino-4-methylpyridine with a diverse range of isothiocyanates. The significant and varied biological activities of these compounds underscore their importance as a platform for the development of novel therapeutics. This guide provides the foundational knowledge and practical methodologies for researchers to synthesize and explore this promising class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isothiocyanate synthesis [organic-chemistry.org]

- 16. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 17. This compound | C7H9N3S | CID 2760059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

(4-Methyl-pyridin-2-yl)-thiourea chemical properties and structure

An In-Depth Technical Guide to (4-Methyl-pyridin-2-yl)-thiourea: Chemical Properties, Structure, and Synthetic Methodologies

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, molecular structure, and synthetic applications of this compound. This document moves beyond a simple data sheet to provide foundational insights into its synthesis, structural characteristics, and reactivity, grounded in peer-reviewed literature.

Compound Identification and Core Chemical Properties

This compound, also known as 1-(4-Methylpyridin-2-yl)thiourea, is a substituted thiourea derivative featuring a 4-methylpyridine heterocycle.[1][2] Thiourea derivatives are a significant class of compounds in medicinal chemistry and organic synthesis, valued for their hydrogen-bonding capabilities and as versatile intermediates.[3][4] The presence of the pyridine ring and the thiocarbonyl group makes this molecule a subject of interest for coordination chemistry and as a precursor for more complex heterocyclic systems.[5]

A summary of its fundamental properties is provided below.

| Identifier / Property | Value | Source(s) |

| CAS Number | 21242-21-7 | [1][6][7] |

| Molecular Formula | C₇H₉N₃S | [2][6] |

| Molecular Weight | 167.23 g/mol | [2][6] |

| IUPAC Name | (4-methylpyridin-2-yl)thiourea | [2] |

| Synonyms | N-(4-methyl-2-pyridinyl)thiourea, 1-(4-Methylpyridin-2-yl)thiourea | [1][7] |

| Appearance | Yellow crystals or powder | [8] |

| Melting Point | 216-220 °C | [7][9] |

| Boiling Point (Predicted) | 314.5 ± 44.0 °C | [7] |

| Density (Predicted) | 1.316 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 12.01 ± 0.70 | [7] |

Molecular Structure and Crystallography

The molecular structure of this compound is defined by a thiourea moiety linked to the 2-position of a 4-methylpyridine ring. A critical aspect of its solid-state chemistry is the existence of two distinct polymorphic forms, designated 1α and 1β.[5] Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a crucial consideration in drug development as it can influence solubility, stability, and bioavailability.

Both polymorphs crystallize in the monoclinic system but exhibit different space groups and, more importantly, distinct intermolecular hydrogen bonding patterns which dictate their crystal packing.[5]

Visualization of Molecular Structure

Caption: Molecular structure of this compound.

Crystallographic Data Summary

A 2021 study in the Journal of Chemical Crystallography provided a detailed structural characterization of these two polymorphs.[5]

| Parameter | Polymorph 1α | Polymorph 1β |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Z (Molecules/Unit Cell) | 4 | 8 |

| Key H-Bonding Motif | Distinct intermolecular hydrogen bonding patterns | Distinct intermolecular hydrogen bonding patterns |

This structural diversity underscores the importance of careful characterization during experimental work, as the reactivity and physical properties of the solid material may depend on the specific polymorph used.

Synthesis and Purification

The synthesis of this compound is reliably achieved through the base-catalyzed hydrolysis of an N-benzoyl protected precursor. This common strategy in thiourea synthesis involves the initial reaction of an amine with benzoyl isothiocyanate, followed by the removal of the benzoyl protecting group.[5][10]

Synthetic Workflow

References

- 1. 1-(4-Methylpyridin-2-yl)thiourea | 21242-21-7 [sigmaaldrich.com]

- 2. This compound | C7H9N3S | CID 2760059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. This compound | 21242-21-7 [amp.chemicalbook.com]

- 8. H33648.06 [thermofisher.com]

- 9. N-(4-Methyl-2-pyridyl)thiourea, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of (4-Methyl-pyridin-2-yl)-thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methyl-pyridin-2-yl)-thiourea is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities associated with both the pyridine and thiourea moieties. Thiourea derivatives are known to exhibit a wide range of biological effects, including antibacterial, antifungal, antiviral, and anticancer activities. The 4-methylpyridine scaffold is also a common feature in many biologically active molecules. Accurate structural elucidation and characterization of this compound are paramount for understanding its chemical properties, reactivity, and potential as a therapeutic agent.

Molecular Structure of this compound

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound has the chemical formula C7H9N3S and a molecular weight of 167.23 g/mol .[1][2] The structure consists of a 4-methylpyridine ring linked to a thiourea group at the 2-position of the pyridine ring.

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[3][4]

Experimental Protocol

A standard protocol for acquiring NMR spectra of a solid sample like this compound would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).[3] DMSO-d6 is often a good choice for thiourea derivatives due to their potential for hydrogen bonding and moderate polarity.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[3]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[5]

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in DMSO-d6 is expected to show distinct signals for the methyl, aromatic, and thiourea protons. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~2.3 | Singlet (s) | 3H |

| H-5 | ~6.8 | Doublet (d) | 1H |

| H-3 | ~7.0 | Singlet (s) | 1H |

| H-6 | ~8.1 | Doublet (d) | 1H |

| NH₂ | ~7.5-8.5 | Broad Singlet (br s) | 2H |

| NH | ~9.5-10.5 | Broad Singlet (br s) | 1H |

Interpretation:

-

Methyl Protons (CH₃): A singlet at around 2.3 ppm is expected for the methyl group protons at the C-4 position of the pyridine ring.[6] Its singlet nature arises from the absence of adjacent protons to couple with.

-

Pyridine Protons (H-3, H-5, H-6): The protons on the pyridine ring will appear in the aromatic region (6.5-8.5 ppm).

-

H-6: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing at the lowest field (~8.1 ppm) as a doublet due to coupling with H-5.[7][8]

-

H-5: This proton will appear as a doublet due to coupling with H-6, at a more upfield position (~6.8 ppm) compared to H-6.[7]

-

H-3: This proton is expected to be a singlet or a narrow doublet (due to long-range coupling) at around 7.0 ppm.[9]

-

-

Thiourea Protons (NH and NH₂): The protons on the nitrogen atoms of the thiourea group are expected to be broad singlets due to quadrupole broadening and potential chemical exchange. Their chemical shifts can be highly variable and are dependent on the solvent, concentration, and temperature. In DMSO-d6, they are likely to appear in the range of 7.5-10.5 ppm. The broadness is a characteristic feature and helps in their assignment.

References

- 1. This compound | C7H9N3S | CID 2760059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. 4-Methylpyridine(108-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure Analysis of (4-Methyl-pyridin-2-yl)-thiourea

Abstract

This technical guide provides a comprehensive exploration of the solid-state landscape of (4-Methyl-pyridin-2-yl)-thiourea, a molecule of significant interest in medicinal chemistry and materials science. This document details the synthesis, single-crystal X-ray diffraction analysis, and computational investigation of its two recently discovered polymorphic forms, denoted as 1α and 1β . By integrating experimental data with theoretical calculations, including Hirshfeld surface analysis and Density Functional Theory (DFT), we elucidate the nuanced interplay of intermolecular forces that govern the crystal packing and ultimately the physicochemical properties of these distinct crystalline solids. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of polymorphism and structure-property relationships in pyridyl-thiourea derivatives.

Introduction: The Significance of Thiourea Derivatives and Polymorphism

Thiourea derivatives are a versatile class of organic compounds characterized by the SC(NR₂')₂ functional group. Their unique electronic and structural features, particularly their ability to act as both hydrogen bond donors and acceptors, have positioned them as privileged scaffolds in various scientific domains.[1] In medicinal chemistry, they exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[2] The pyridine moiety, when incorporated into the thiourea backbone, can further enhance these activities and modulate pharmacokinetic properties.

The phenomenon of polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the solid state, is of paramount importance in the pharmaceutical industry.[3] Different polymorphs of the same active pharmaceutical ingredient can exhibit significant variations in solubility, dissolution rate, bioavailability, and stability, directly impacting the safety and efficacy of a drug product. A thorough understanding and control of polymorphism are therefore critical aspects of drug development.

This guide focuses on this compound, a compound that has been shown to exist in at least two polymorphic forms, 1α and 1β .[2] We will dissect the synthesis, structural determination, and the distinct intermolecular interaction patterns of these two forms, providing a framework for the rational design of crystalline materials with desired properties.

Synthesis and Crystallization of Polymorphs 1α and 1β

The synthesis of this compound is achieved through a straightforward and efficient protocol adapted from literature procedures.[4] The crystallization of the distinct polymorphic forms is highly dependent on the solvent system used, a common feature in polymorphic systems.

Synthetic Protocol

The synthesis proceeds via the hydrolysis of a benzoyl-protected precursor:

-

Reaction Setup: To a stirred suspension of 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea (2.00 g, 7.37 mmol) in 15 mL of methanol, 7.4 mL of 1 N aqueous sodium hydroxide is added.

-

Reflux: The reaction mixture is heated to reflux for 1 hour.

-

Isolation: After cooling to room temperature, a white solid precipitates. This solid is collected by filtration, washed with deionized water, and dried under vacuum over P₂O₅. This procedure yields this compound in high purity (typically around 81% yield).[4]

Polymorph Crystallization

The selective crystallization of polymorphs 1α and 1β is achieved by controlling the crystallization solvent:

-

Polymorph 1α: Crystals suitable for single-crystal X-ray diffraction are obtained by the slow evaporation of a methanol solution of the synthesized compound.[4]

-

Polymorph 1β: Crystals of this form are grown from a solution of the compound in deuterated chloroform (CDCl₃) through slow evaporation.[4]

The choice of solvent plays a critical role in dictating which polymorphic form nucleates and grows, highlighting the sensitivity of the crystallization process to the molecular environment.

Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] This powerful analytical method provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow for SC-XRD

The following diagram outlines the key steps in a typical SC-XRD experiment:

Crystallographic Data for Polymorphs 1α and 1β

Both polymorphs of this compound crystallize in the monoclinic system, but with different space groups and unit cell parameters, which is a direct consequence of their different molecular packing.[2]

| Parameter | Polymorph 1α | Polymorph 1β |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Z (Molecules per unit cell) | 4 | 8 |

| Asymmetric Unit (Z') | 1 molecule | 2 molecules |

| Density (calculated) | ~1.35 g/cm³ | ~1.35 g/cm³ |

| Table 1: Key crystallographic parameters for the two polymorphs of this compound. Data sourced from Böck et al. (2021)[2]. |

A key distinction between the two forms is the presence of two crystallographically independent molecules in the asymmetric unit of polymorph 1β , which allows for more complex hydrogen bonding arrangements compared to 1α .

Comparative Analysis of Intermolecular Interactions

The distinct crystal packing of polymorphs 1α and 1β arises from their fundamentally different hydrogen bonding networks. These non-covalent interactions are the primary drivers of the supramolecular assembly in the solid state.

Hydrogen Bonding in Polymorph 1α

In polymorph 1α , the molecules are linked by intermolecular N—H···S hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected into tapes along the crystallographic c-axis. The pyridine nitrogen atom is not involved in classical hydrogen bonding in this polymorph.

Hydrogen Bonding in Polymorph 1β

Polymorph 1β exhibits a more complex hydrogen bonding pattern due to the presence of two independent molecules in the asymmetric unit. Here, in addition to N—H···S interactions, there are also N—H···N hydrogen bonds involving the pyridine nitrogen atom of a neighboring molecule. This results in a three-dimensional network that is distinct from the tape-like structure of 1α .

The following diagram illustrates the fundamental difference in the primary hydrogen bonding motifs:

Computational Analysis: Hirshfeld Surface and DFT

To gain deeper, quantitative insights into the intermolecular interactions governing the crystal packing of the two polymorphs, we employ computational methods, namely Hirshfeld surface analysis and Density Functional Theory (DFT).

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of interactions and their relative contributions to the overall crystal packing.

For polymorphs 1α and 1β , the Hirshfeld surface analysis would reveal:

-

Polymorph 1α: The fingerprint plot would be dominated by H···H, S···H, and N···H contacts, reflecting the prevalence of van der Waals forces and the N—H···S hydrogen bonds.

-

Polymorph 1β: The fingerprint plot would show a greater contribution from N···H contacts compared to 1α , corresponding to the presence of the additional N—H···N hydrogen bonds.

This analysis provides a visual and quantitative confirmation of the different hydrogen bonding environments in the two polymorphs.

Density Functional Theory (DFT) Calculations

DFT calculations are used to investigate the electronic structure, stability, and properties of the molecules.[4] For the two polymorphs of this compound, DFT can be used to:

-

Optimize Molecular Geometry: The geometry of the molecule can be optimized in the gas phase to understand its preferred conformation, which can then be compared to the experimental conformations observed in the crystal structures.

-

Calculate Interaction Energies: The strength of the different hydrogen bonding motifs observed in the two polymorphs can be calculated to understand their relative contributions to the overall lattice energy.

-

Predict Spectroscopic Properties: Vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to validate the computational model.

-

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized to understand the electronic properties and reactivity of the molecule.

These computational insights complement the experimental data, providing a more complete picture of the structure-property relationships in the polymorphic system.

Conclusion and Future Perspectives

The existence of polymorphism in this compound underscores the critical importance of comprehensive solid-state characterization in the development of new molecular materials and pharmaceuticals. This guide has detailed the synthesis and the distinct structural landscapes of two polymorphic forms, 1α and 1β . Through a combination of single-crystal X-ray diffraction and computational analysis, we have demonstrated that the two polymorphs are defined by different hydrogen bonding networks, leading to distinct crystal packing arrangements.

The methodologies outlined in this guide provide a robust framework for the investigation of polymorphism in other thiourea derivatives and organic molecules. Future work should focus on the experimental determination of the relative thermodynamic stability of the two polymorphs and an investigation into their differing physicochemical properties, such as solubility and dissolution rate. Such studies will be crucial for any potential application of this compound in the pharmaceutical or materials science fields.

References

- 1. 1-(4-Methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea | C14H12F3N3S | CID 848971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 66713-62-0 1-(4-Methylpyridin-2-yl)-3-(prop-2-en-1-yl)thiourea AKSci 3834CG [aksci.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C7H9N3S | CID 2760059 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Thiourea Scaffold - A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Novel Thiourea Derivatives

In the landscape of medicinal chemistry, the thiourea moiety, (R¹R²N)(R³R⁴N)C=S, stands out as a uniquely versatile and privileged scaffold.[1][2] Its structural simplicity belies a complex electronic character, featuring a thionic group and two amino groups capable of forming a rich network of non-covalent interactions, particularly hydrogen bonds, with biological targets.[3] This inherent binding capability has positioned thiourea derivatives at the forefront of drug discovery, leading to a vast array of compounds with significant therapeutic potential.[4][5] This guide synthesizes field-proven insights into the synthesis, multifaceted biological activities, and structure-activity relationships of novel thiourea derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will explore not just the "what" but the "why" behind experimental designs and the mechanistic underpinnings of their potent biological effects.

Part 1: Foundational Synthesis - A Gateway to Chemical Diversity

The remarkable diversity of thiourea derivatives stems from their accessible and efficient synthesis. The most prevalent and robust method involves the reaction of an appropriate isothiocyanate with a primary or secondary amine.[6][7] This straightforward condensation reaction allows for the systematic introduction of a wide variety of substituents, facilitating the exploration of structure-activity relationships (SAR).

Experimental Protocol: General Synthesis of N,N'-Disubstituted Thiourea Derivatives

This protocol outlines a self-validating, two-step process applicable to a broad range of starting materials.

Step 1: Formation of the Isothiocyanate Intermediate

-

Reaction Setup: To a solution of a selected primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add carbon disulfide (CS₂) (1.2 eq.) dropwise at 0°C.

-

Intermediate Formation: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). This step forms a dithiocarbamate intermediate.

-

Activation: Cool the mixture again to 0°C and add a coupling agent, such as tosyl chloride or ethyl chloroformate (1.1 eq.), to activate the intermediate for the subsequent reaction.

Step 2: Condensation with Amine

-

Nucleophilic Attack: To the activated intermediate solution, add the second desired amine (primary or secondary, 1.0 eq.) dropwise.

-

Reaction Completion: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor completion via TLC.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography or recrystallization to yield the pure N,N'-disubstituted thiourea derivative.[8][9][10]

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[11][12]

Part 2: The Spectrum of Biological Activities

The structural flexibility of the thiourea scaffold translates into a broad spectrum of biological activities. These compounds can interact with a multitude of biological targets, leading to applications as anticancer, antimicrobial, antioxidant, and enzyme-inhibiting agents.[3][8][13]

Anticancer Activity: Targeting Malignant Proliferation

Thiourea derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines, including those of the breast, colon, liver, and lung.[9][14][15] Their efficacy often surpasses that of standard chemotherapeutics like Doxorubicin in preclinical studies.[3][9]

Mechanism of Action: The anticancer effects of thiourea derivatives are multi-targeted. Key mechanisms include:

-

Enzyme Inhibition: They are known to inhibit crucial enzymes in cancer progression, such as Receptor Tyrosine Kinases (RTKs) like VEGFR2 and EGFR, as well as topoisomerases and sirtuins.[9][16][17] This disrupts signaling pathways essential for cell growth and proliferation.

-

Apoptosis Induction: Many derivatives trigger programmed cell death (apoptosis) in cancer cells. For instance, certain compounds induce late-stage apoptosis in up to 99% of colon cancer cells.[16]

-

Cell Cycle Arrest: By interfering with cell cycle regulation, these compounds can halt the proliferation of malignant cells, often at the S or G1 phase.[5][11]

-

Angiogenesis Inhibition: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is critical for tumor growth and metastasis.[15]

Quantitative Data: In Vitro Cytotoxicity of Novel Thiourea Derivatives

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N¹,N³-disubstituted-thiosemicarbazone | HCT116 (Colon) | 1.11 | [9] |

| N¹,N³-disubstituted-thiosemicarbazone | HepG2 (Liver) | 1.74 | [9] |

| Bis-benzo[d][18][19]dioxol-5-yl thiourea | HCT116 (Colon) | 3.2 | [3] |

| 3,4-dichloro-phenyl substituted | SW620 (Colon) | 1.5 - 8.9 | [16] |

| Acyl thiourea w/ 3,5-bis(trifluoromethyl)phenyl | NCI-H460 (Lung) | 1.86 | [14] |

| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | 3 - 14 | [8] |

Diagram: Apoptosis Induction Pathway

Caption: Thiourea derivatives can induce apoptosis by binding to key cell surface receptors.

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test thiourea derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[9][15]

Antimicrobial Activity: Combating Pathogenic Microbes

The structural features of thioureas make them effective agents against a range of pathogens, including drug-resistant bacteria like Mycobacterium tuberculosis and Staphylococcus aureus, as well as fungi such as Candida auris.[12][19][20]

Mechanism of Action: Thiourea derivatives disrupt microbial viability through several mechanisms:

-

Enzyme Inhibition: They can inhibit essential bacterial enzymes that are absent in eukaryotes, such as DNA gyrase, topoisomerase IV, and enoyl-ACP reductase, thereby halting DNA replication and cell wall synthesis.[19]

-

Metabolic Disruption: These compounds can interfere with key metabolic pathways necessary for microbial survival.[19]

-

Biofilm Inhibition: Certain derivatives are particularly effective at preventing the formation of biofilms, which are structured communities of microbes that are notoriously resistant to conventional antibiotics.[12][21]

Quantitative Data: In Vitro Antimicrobial Activity (MIC)

| Compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Amine-derived thiourea (Compound 2) | E. faecalis, P. aeruginosa | 40 - 50 | [8] |

| Furfuryl-substituted thiourea | Bacterial Pathogens | 0.19 | [19] |

| 2-thiophenecarboxylic acid derivative (SB2) | Candida auris | Potent Biofilm Inhibition | [12] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test thiourea compound in MHB.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. This brings the final bacterial concentration to ~2.5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[8][20]

Diagram: Antimicrobial Screening Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of thiourea derivatives.

Antioxidant Activity: Neutralizing Oxidative Stress

Many thiourea derivatives exhibit potent antioxidant properties by effectively scavenging harmful free radicals, such as those generated by 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[8][22][23]

Mechanism of Action: The antioxidant capacity of thiourea derivatives is primarily attributed to the hydrogen-donating ability of their N-H groups. The mechanism is believed to be a hydrogen atom transfer (HAT), where the thiourea derivative donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.[21][22]

Quantitative Data: In Vitro Antioxidant Activity

| Compound Derivative | Assay | IC₅₀ | Reference |

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH Assay | 45 µg/mL | [8] |

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS Assay | 52 µg/mL | [8] |

| N-(2-chlorophenyl)-N'-benzoyl thiourea | DPPH Assay | 84 - 250 µg/mL | [23] |

Experimental Protocol: DPPH Radical Scavenging Assay

This widely used assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Reagent Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a 0.1 mM solution of DPPH in the same solvent. The DPPH solution should have a deep violet color.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The violet color of the DPPH radical fades as it is scavenged by the antioxidant.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100. Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[22][23]

Part 3: Structure-Activity Relationship (SAR) Insights

The biological potency of thiourea derivatives is highly dependent on the nature and position of substituents on the core structure. SAR studies provide crucial guidelines for designing next-generation compounds with enhanced activity and selectivity.[14][19]

-

Influence of Substituents: The substitution of one hydrogen atom at each nitrogen of the thiourea moiety is a dominant structural pattern for active compounds.[14]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) on aromatic rings often enhances biological activity. This is attributed to increased acidity of the N-H protons, facilitating hydrogen bonding with target enzymes and improving membrane penetration.[3][19]

-

Hydrophobic Modifications: Increasing the lipophilicity of the molecule, for instance by introducing bromine or methoxyl groups, can improve bacteriostatic action and bioavailability.[19]

-

Linker and Spacer Groups: The type of linker between two thiourea moieties in bis-thiourea compounds significantly affects cytotoxicity. Flexible carbon spacers often result in higher activity compared to rigid structures.[3][19]

-

Bulky Groups: The introduction of bulky groups can have variable effects. While sometimes beneficial, a bulky substituent at certain positions can also lead to a complete loss of activity, highlighting the importance of steric factors in ligand-receptor binding.[14]

Conclusion and Future Perspectives

Thiourea derivatives represent a highly promising and versatile molecular scaffold for the development of next-generation therapeutics.[3][19] Their straightforward synthesis allows for extensive chemical modification, enabling the fine-tuning of their biological profiles. The multi-targeted nature of these compounds makes them particularly attractive for tackling complex diseases like cancer and overcoming drug resistance in pathogens.[3][17]

Future research should focus on optimizing selectivity to minimize off-target effects and reduce cytotoxicity towards normal cells.[19] A deeper investigation into their pharmacokinetic and pharmacodynamic properties through in vivo studies is essential to translate the promising in vitro results into clinical applications.[24][25] The continued exploration of novel derivatives, guided by mechanistic insights and robust SAR studies, will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 9. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. researchgate.net [researchgate.net]

- 16. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. nanobioletters.com [nanobioletters.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 23. Study of Antioxidant and Anticorrosion Activity of Some Microwave Synthesized Thiourea Derivative Ligands and Complexes | Scholars Middle East Publishers [saudijournals.com]

- 24. benchchem.com [benchchem.com]

- 25. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Pyridyl-Thiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridyl-thiourea derivatives represent a versatile and highly significant scaffold in modern medicinal chemistry and drug development. Characterized by a pyridine ring linked to a thiourea moiety, these compounds exhibit a remarkable breadth of biological activities, including potent anticancer, antiviral, neuroprotective, and enzyme-inhibitory effects.[1][2][3][4] Their mechanism of action is multifaceted, largely dictated by the specific substitution patterns on both the pyridine and terminal aromatic rings. A predominant mechanism involves competitive inhibition at the ATP-binding site of protein kinases, where the pyridine nitrogen acts as a critical hinge-binding element.[5][6] Additionally, these compounds effectively inhibit metalloenzymes like carbonic anhydrases by coordinating with the active site metal ion.[7][8] This guide provides an in-depth exploration of these core mechanisms, synthesizes key structure-activity relationships, and details the experimental methodologies required to elucidate their modes of action, offering a comprehensive resource for professionals in the field.

Introduction: The Pyridyl-Thiourea Scaffold

The thiourea core, SC(NH₂)₂, is an organosulfur compound structurally analogous to urea, with the carbonyl oxygen replaced by a sulfur atom.[1] This substitution imparts distinct chemical properties, including increased acidity of the N-H protons and a strong capacity for hydrogen bonding and metal coordination.[2][9] When integrated with a pyridine ring, the resulting pyridyl-thiourea scaffold becomes a "privileged structure" in drug design. The pyridine ring not only enhances water solubility but also serves as a key pharmacophoric feature, most notably as a hydrogen bond acceptor that can anchor the molecule within the active sites of biological targets.[5][10] This unique combination of features allows pyridyl-thiourea compounds to interact with a diverse array of proteins and enzymes, leading to a wide spectrum of therapeutic applications.[11][12][13]

Core Mechanisms of Action

The biological activity of pyridyl-thiourea compounds is not defined by a single mechanism but rather by their ability to engage multiple distinct classes of biological targets.

Enzyme Inhibition: A Primary Modality

The most extensively documented mechanism of action for this class of compounds is enzyme inhibition, targeting key players in cellular signaling and metabolism.

Pyridyl-thiourea and its urea analogs are highly effective inhibitors of protein kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases.[6][14][15] The mechanism is predominantly competitive inhibition within the ATP-binding pocket.

-

Hinge-Binding Interaction: The defining interaction is a hydrogen bond formed between the nitrogen atom of the pyridine ring and the backbone amide NH of a conserved residue in the kinase "hinge region" (e.g., Met156 in ROCK1).[5] This mimics the interaction of the adenine moiety of ATP, effectively anchoring the inhibitor.

-

Thiourea Linker Contribution: The thiourea linker plays a crucial role by forming additional hydrogen bonds with residues on either side of the hinge, such as with the side chain of a conserved lysine (e.g., Lys105 in ROCK1).[5]

-

Hydrophobic Pocket Occupancy: The terminal phenyl ring (or other aromatic group) extends into a deep hydrophobic pocket, contributing significantly to binding affinity and selectivity.

// Edges representing interactions pyridine -> hinge [label=" H-Bond (Key Interaction)", color="#EA4335", fontcolor="#202124", dir=both, style=dashed, arrowhead=none, penwidth=2.0]; thiourea -> lysine [label=" H-Bond", color="#34A853", fontcolor="#202124", dir=both, style=dashed, arrowhead=none, penwidth=2.0]; phenyl -> hydro_pocket [label=" Hydrophobic Interaction", color="#FBBC05", fontcolor="#202124", dir=both, style=dashed, arrowhead=none, penwidth=2.0]; } } Caption: Binding mode of a pyridyl-thiourea compound in a kinase active site.

Certain pyridyl-thiourea derivatives, particularly those bearing a sulfonamide group, are potent inhibitors of human carbonic anhydrases (hCAs), zinc-containing metalloenzymes involved in pH regulation.[7][8] Tumor-associated isoforms like hCA IX and XII are validated anticancer targets.

-

Zinc-Binding Group: The thiourea or a modified sulphonyl-thiourea moiety can directly coordinate with the Zn²⁺ ion in the enzyme's active site.[8] This interaction displaces the zinc-bound water molecule, which is essential for the catalytic cycle, thereby inhibiting the enzyme.

-

Active Site Interactions: The rest of the molecule forms hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity, which determines the isoform selectivity of the inhibitor.[7]

-

Inhibition Kinetics: These compounds often exhibit non-competitive inhibition kinetics, suggesting they can bind to both the free enzyme and the enzyme-substrate complex.[8]

Modulation of Protein-Protein Interactions

Beyond active site inhibition, pyridyl-thiourea compounds can disrupt essential protein-protein interactions (PPIs). This mechanism is particularly relevant in antiviral drug development. For instance, certain thiourea derivatives have been designed to dually target the HIV-1 capsid (CA) protein and the human cyclophilin A (CypA) protein.[16] Disrupting the CA-CypA interaction is a validated strategy that interferes with viral uncoating and replication.[16]

Organelle-Specific Targeting

Recent research has highlighted the ability of these compounds to target specific cellular organelles, such as mitochondria. A series of pyridyl-thiourea derivatives demonstrated neuroprotective effects by inhibiting the β-amyloid (Aβ)-induced opening of the mitochondrial permeability transition pore (mPTP).[3] The mPTP is a multiprotein complex in the inner mitochondrial membrane, and its prolonged opening leads to mitochondrial depolarization, ATP depletion, and ultimately, cell death. By preventing mPTP opening, these compounds preserve mitochondrial function and promote neuronal survival.[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridyl-thiourea compounds is exquisitely sensitive to their chemical structure. Understanding these relationships is critical for designing potent and selective drug candidates.[17][18]

| Structural Component | Role & SAR Insights | References |

| Pyridine Ring | Primarily acts as the hinge-binding element in kinases. Its basic nitrogen is essential for this hydrogen bond interaction. Substitutions on the pyridine ring can modulate basicity and steric fit. | [5],[19] |

| Thiourea Linker | Provides a rigid yet flexible connection. The N-H protons are key hydrogen bond donors. The sulfur atom can act as a hydrogen bond acceptor or coordinate with metal ions (e.g., Zn²⁺ in CAs). Replacing sulfur with oxygen (urea) often alters the activity profile. | [2],[8],[5] |

| Terminal Aromatic Ring | Occupies hydrophobic or allosteric pockets. Substituents on this ring are the primary drivers of potency and selectivity. Electron-withdrawing groups (e.g., halogens, -CF₃) or electron-donating groups can drastically alter activity depending on the target. | [17],[18] |

| Spacer/Linker | In some designs, a carbon spacer between the thiourea and an aromatic ring can enhance flexibility and improve activity by allowing optimal positioning within the binding site. | [17] |

Methodologies for Elucidating Mechanism of Action

A systematic, multi-faceted approach is required to accurately determine the mechanism of action of a novel pyridyl-thiourea compound.

Protocol 1: In Vitro Enzyme Inhibition Assay (Kinase Example)

This protocol determines the concentration at which a compound inhibits 50% of an enzyme's activity (IC₅₀).

-

Rationale: This is the foundational assay to confirm direct interaction with a purified enzyme target.[20] Running the assay with substrate concentration near its Michaelis-Menten constant (Km) ensures sensitivity to competitive inhibitors.[21]

-

Materials:

-

Purified kinase (e.g., VEGFR-2)

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compound stock (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, Lance™ TR-FRET)

-

384-well assay plates

-

-

Methodology:

-

Compound Plating: Prepare a serial dilution of the pyridyl-thiourea compound in DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense a small volume (e.g., 50 nL) into the assay plate.

-

Controls: Include wells with DMSO only (0% inhibition, high signal) and wells with a known potent inhibitor or no enzyme (100% inhibition, low signal).

-

Enzyme Addition: Add the purified kinase in assay buffer to all wells except the 100% inhibition control. Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add a solution containing the kinase substrate and ATP (at a concentration near the Km value) to all wells to start the reaction.

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of product formed (or substrate consumed).

-

Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer, TR-FRET reader).

-

Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effect of a compound on cancer cell lines.

-

Rationale: This assay validates that the in vitro enzyme inhibition translates to a functional effect in a cellular context.[7] The MTT assay measures metabolic activity, which is a proxy for cell viability.

-

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

-

Methodology:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified 5% CO₂ incubator at 37°C.

-

Compound Treatment: The next day, treat the cells with a serial dilution of the pyridyl-thiourea compound. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Return the plate to the incubator and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability versus compound concentration to determine the IC₅₀ value.

-

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative pyridyl-thiourea and related compounds against various biological targets.

| Compound Class | Target | Compound Example | Activity (IC₅₀ or Kᵢ) | Reference |

| Pyridyl-Thiazole Urea | ROCK1 | Compound 5a | IC₅₀ = 170 nM | [5] |

| Pyridine-Urea | VEGFR-2 | Compound 8e | IC₅₀ = 3.93 µM | [6] |

| Pyridin-2-yl Urea | ASK1 | Compound 2 | IC₅₀ = 1.55 nM | [19] |

| Pyrimidine Sulphonyl-Thiourea | hCA IX | Compound 7c | Kᵢ = 125.1 nM | [7],[8] |

| Pyrimidine Sulphonyl-Thiourea | hCA XII | Compound 7d | Kᵢ = 111.0 nM | [7],[8] |

| Phenyl-Thiourea | Acetylcholinesterase (AChE) | Compound 3 | IC₅₀ = 50 µg/mL | [22] |

| Phenyl-Thiourea | Butyrylcholinesterase (BChE) | Compound 3 | IC₅₀ = 60 µg/mL | [22] |

Conclusion and Future Directions

The pyridyl-thiourea scaffold is a cornerstone of modern medicinal chemistry, enabling the development of potent and selective modulators of diverse biological targets. The primary mechanisms of action revolve around the competitive inhibition of enzymes like kinases and carbonic anhydrases, driven by the unique electronic and structural properties of the pyridine and thiourea moieties. As demonstrated, a rigorous, multi-disciplinary approach combining biochemistry, cell biology, and computational modeling is essential for accurately elucidating their complex modes of action.

Future research should focus on leveraging detailed structural and SAR insights to design next-generation inhibitors with improved isoform selectivity (for kinases and CAs) and optimized pharmacokinetic profiles. Furthermore, exploring the potential of these compounds to modulate less-traditional target classes, such as protein-protein interactions and epigenetic targets, represents a promising frontier for expanding their therapeutic utility.

References

- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 16. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nanobioletters.com [nanobioletters.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | MDPI [mdpi.com]

An In-Depth Technical Guide to (4-Methyl-pyridin-2-yl)-thiourea: Synthesis, Characterization, and Therapeutic Potential

Abstract